2-Ethoxy-3-fluoro-4-methylbenzoic acid
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Overview
Description
2-Ethoxy-3-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, featuring ethoxy, fluoro, and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 3-fluoro-4-methylbenzoic acid using ethyl iodide in the presence of a strong base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nitration: Nitro derivatives of the aromatic ring.
Reduction: 2-Ethoxy-3-fluoro-4-methylbenzyl alcohol.
Oxidation: this compound derivatives.
Scientific Research Applications
2-Ethoxy-3-fluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-fluoro-4-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of electron-withdrawing and electron-donating groups on the aromatic ring influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-4-methylbenzoic acid
- 2-Ethoxy-4-fluoro-3-methylbenzoic acid
Uniqueness
2-Ethoxy-3-fluoro-4-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties
Properties
IUPAC Name |
2-ethoxy-3-fluoro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-9-7(10(12)13)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVGFGTVPOYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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